(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one
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Overview
Description
2-Propen-1-one, 1-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)- is an organic compound with the molecular formula C15H11ClO3 It is a derivative of chalcone, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-chloro-2-hydroxybenzaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Various substituted chalcones
Scientific Research Applications
2-Propen-1-one, 1-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. Its hydroxyl and chloro substituents play a crucial role in its biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of 2-Propen-1-one, 1-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)-, known for its diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with various health benefits.
Curcumin: A natural compound with a similar structure, known for its anti-inflammatory and antioxidant properties.
Uniqueness
2-Propen-1-one, 1-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)- is unique due to the presence of both chloro and hydroxy substituents, which enhance its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H11ClO3 |
---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO3/c16-11-6-8-15(19)12(9-11)14(18)7-5-10-3-1-2-4-13(10)17/h1-9,17,19H/b7-5+ |
InChI Key |
OZKSXJSJFXQLSC-FNORWQNLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O)O |
Origin of Product |
United States |
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